N-Naphthoyl-beta-naltrexamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

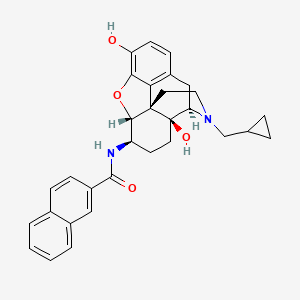

N-Naphthoyl-beta-naltrexamine, also known as this compound, is a useful research compound. Its molecular formula is C31H32N2O4 and its molecular weight is 496.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Properties

NNTA is known for its selective activation of heteromeric μ/κ-opioid receptors, which are a combination of mu and kappa opioid receptors. This selectivity is significant because it allows for targeted therapeutic effects while potentially minimizing the side effects typically associated with opioid use.

- Potency : NNTA has been shown to be exceptionally potent, with binding affinities significantly greater than traditional opioids. In studies, it exhibited a binding affinity of less than 0.038 nM for μ-receptors and 50.6 nM for κ-receptors, making it over 1,200 times more potent than morphine in certain assays .

- Antinociceptive Effects : In vivo studies using the mouse tail-flick assay demonstrated that NNTA produces robust antinociceptive effects when administered intrathecally (i.t.) or intracerebroventricularly (i.c.v.). The effective dose (ED50) for i.t. administration was approximately 18.7 pmol per mouse, while the i.c.v. route required a significantly higher dose of 2.06 nmol per mouse . This indicates that NNTA is more effective at the spinal level than supraspinally.

- Tolerance Development : Notably, NNTA does not induce significant tolerance when administered via the i.t. route, contrasting with many traditional opioids that lead to rapid tolerance development . This property makes NNTA a candidate for further research into pain management strategies that could avoid the pitfalls of opioid dependence.

Therapeutic Applications

The unique properties of NNTA suggest several potential therapeutic applications:

- Pain Management : Given its potent antinociceptive effects and lack of tolerance development, NNTA could be explored as a treatment option for chronic pain conditions where traditional opioids are ineffective or lead to adverse effects.

- Opioid Dependence Treatment : The selective activation of heteromeric receptors may provide insights into the mechanisms underlying opioid dependence. By understanding how NNTA interacts with these receptors, researchers may develop new strategies to treat addiction without the high risk of relapse associated with conventional treatments .

- Research Tool : NNTA serves as a valuable pharmacological tool in research settings to study the roles of μ/κ-opioid receptor heteromers in both cellular and animal models. Its unique activation profile allows scientists to dissect the complex interactions between different opioid receptor types and their contributions to analgesia and other physiological responses .

Case Studies

Several studies have highlighted the applications and effects of NNTA:

- Tail-Flick Assay Studies : In various experiments, NNTA demonstrated a biphasic dose-response relationship in mice, indicating different mechanisms at play depending on the dose administered. This complexity suggests that tailored dosing strategies might enhance therapeutic outcomes in clinical settings .

- Comparative Analyses : Research comparing NNTA with other opioid ligands revealed its superior potency and efficacy in activating μ/κ heteromers specifically in spinal cord environments, reinforcing its potential as a spinally selective analgesic agent .

- Mechanistic Insights : Studies utilizing selective antagonists have elucidated the mechanism by which NNTA exerts its antinociceptive effects, primarily through κ-receptor activation in conjunction with μ-receptor modulation. This nuanced understanding could inform future drug design aimed at optimizing receptor interactions for desired therapeutic outcomes .

Propiedades

Fórmula molecular |

C31H32N2O4 |

|---|---|

Peso molecular |

496.6 g/mol |

Nombre IUPAC |

N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]naphthalene-2-carboxamide |

InChI |

InChI=1S/C31H32N2O4/c34-24-10-9-21-16-25-31(36)12-11-23(32-29(35)22-8-7-19-3-1-2-4-20(19)15-22)28-30(31,26(21)27(24)37-28)13-14-33(25)17-18-5-6-18/h1-4,7-10,15,18,23,25,28,34,36H,5-6,11-14,16-17H2,(H,32,35)/t23-,25-,28+,30+,31-/m1/s1 |

Clave InChI |

XZQMGGFIVXLGME-PTSROERVSA-N |

SMILES isomérico |

C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@@H]1NC(=O)C7=CC8=CC=CC=C8C=C7)OC5=C(C=C4)O)O |

SMILES canónico |

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)NC(=O)C7=CC8=CC=CC=C8C=C7 |

Sinónimos |

N-naphthoyl-beta-naltrexamine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.